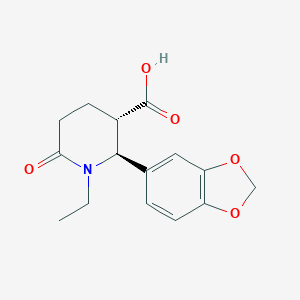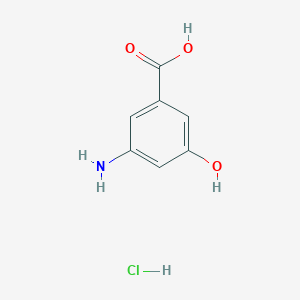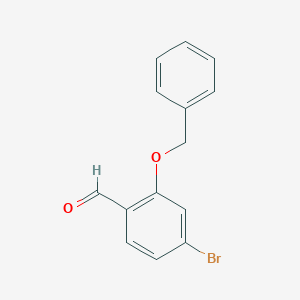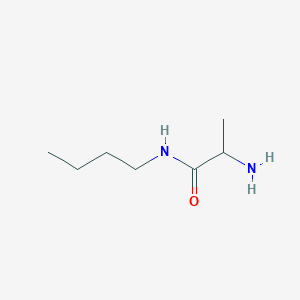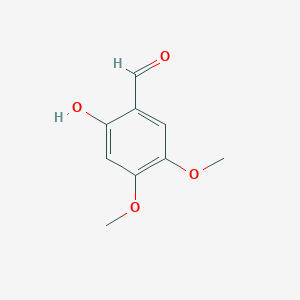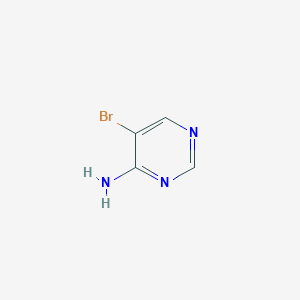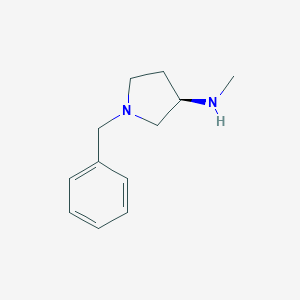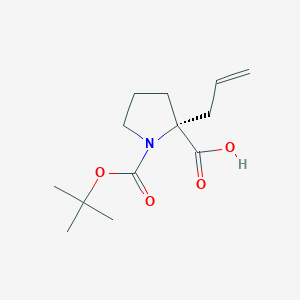![molecular formula C17H22N2O5 B111932 (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one CAS No. 148842-86-8](/img/structure/B111932.png)
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present in it. It may also include the role or potential applications of the compound in various fields such as medicine, industry, etc.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions, etc. The yield and purity of the synthesized compound are also important factors to consider.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Solid-supported Synthesis
A study by Van den Eynde et al. (2004) described a solution-phase parallel synthesis starting from Boc-o-aminomethylphenylalanine to create a library of compounds. This method leverages solid-supported synthesis techniques, showcasing the compound's role in high-throughput synthesis and purification processes. The differentiation and selective substitution of the nitrogen functions in this heterocycle allow for extensive diversification, crucial for drug development and biochemical research.
Versatile Synthesis Strategies
Rompaey, Eynde, Kimpe, and Tourwé (2003) detailed a mild and general strategy for synthesizing 2-substituted derivatives, emphasizing the compound's versatility in intramolecular amide bond formation processes (Rompaey et al., 2003). This versatility is vital for creating a range of molecules that can be further explored for biological activities or as potential drug candidates.
Substitution and Cyclization Studies
Aeyad, Jones, and Coldham (2018) reported on the preparation of N-tert-butoxycarbonyl-2-phenyltetrahydro-1-benzazepine followed by lithiation and trapping with electrophiles, revealing the compound's utility in accessing 2,2-disubstituted products through optimized metallation reactions (Aeyad et al., 2018). This work demonstrates its application in creating structurally diverse molecules, potentially offering new therapeutic agents.
Peptide Mimetic Synthesis
The synthesis and evaluation of tetrapeptide mimetics using this compound as a core structure were explored by Rompaey et al. (2006), indicating its potential in mimicking biologically active conformations of peptides (Rompaey et al., 2006). Such mimetics are invaluable in the development of peptide-based therapeutics, highlighting the compound's importance in medicinal chemistry.
Conformational Analysis and Bioactivity
In the field of opioid receptor research, Ballet et al. (2009) investigated the replacement of phenylalanine analogues with the compound to discover novel mu-selective agonists and delta-opioid receptor antagonists (Ballet et al., 2009). This study underscores the compound's role in the synthesis of constrained analogues for investigating receptor-ligand interactions.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. Proper handling, storage, and disposal methods are also determined based on these studies.
Direcciones Futuras
This involves predicting or suggesting further studies that can be done based on the known properties and potential applications of the compound.
Propiedades
IUPAC Name |
2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRVPXTPVMTHE-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2CN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
